Cas no 890594-96-4 (3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide)

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide structure
890594-96-4 structure
Product name:3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide
CAS No:890594-96-4
MF:C22H23ClN4O4S2
Molecular Weight:507.025421380997
CID:5438617

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
    • 3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide
    • インチ: 1S/C22H23ClN4O4S2/c1-32-22-26-25-21(31-22)16-8-4-5-9-18(16)24-20(28)15-10-11-17(23)19(14-15)33(29,30)27-12-6-2-3-7-13-27/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,24,28)
    • InChIKey: OBICJYSZXJQDAX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NN=C(SC)O1)(=O)C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3186-0037-20μmol
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3186-0037-30mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3186-0037-5mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3186-0037-5μmol
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
5μl
$63.0 2023-04-27
A2B Chem LLC
BA76259-5mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4
5mg
$272.00 2024-04-19
Life Chemicals
F3186-0037-2mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3186-0037-10μmol
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3186-0037-20mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3186-0037-15mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3186-0037-50mg
3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
890594-96-4 90%+
50mg
$160.0 2023-04-27

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide 関連文献

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamideに関する追加情報

3-(Azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide: A Comprehensive Overview

3-(Azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, identified by the CAS number 890594-96-4, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule incorporates several functional groups, including a sulfonyl azepane moiety, a chloro-substituted benzene ring, and a methylsulfanyl oxadiazole group, which collectively contribute to its diverse chemical reactivity and biological activity.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The azepane ring system is known for its stability and versatility, making it a valuable component in drug design. The sulfonyl group attached to the azepane ring enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications. Recent studies have highlighted the importance of sulfonyl-containing compounds in modulating enzyme activity and receptor binding, further underscoring the significance of this structural feature.

The chloro-substituted benzene ring in the molecule introduces electronic effects that can influence the compound's reactivity and selectivity. Chlorine substitution is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule. In this case, the chloro group likely plays a role in stabilizing the overall structure while also contributing to the compound's ability to interact with biological targets such as proteins or nucleic acids.

The presence of the methylsulfanyl oxadiazole group adds another layer of complexity to this compound. Oxadiazoles are heterocyclic compounds known for their ability to act as hydrogen bond donors or acceptors, which can enhance molecular interactions within biological systems. The methylsulfanyl substituent further modifies the electronic environment of the oxadiazole ring, potentially enhancing its bioactivity. Recent research has shown that such groups can improve the stability and permeability of drug candidates, making them more suitable for therapeutic applications.

From a pharmacological perspective, this compound exhibits intriguing properties that warrant further investigation. Preliminary studies suggest that it may possess anti-inflammatory or anti-cancer activity due to its ability to inhibit key enzymes or pathways involved in these processes. The combination of multiple functional groups within a single molecule creates opportunities for multitarget drug design, which is an emerging strategy in modern pharmacology aimed at addressing complex diseases with fewer adverse effects.

In terms of applications, this compound holds promise as a lead molecule for drug discovery programs targeting various therapeutic areas. Its unique structure allows for extensive chemical modification, enabling researchers to explore different substitution patterns and optimize its properties for specific biological targets. For instance, modifying the azepane ring or altering the substituents on the oxadiazole group could yield derivatives with enhanced potency or selectivity.

Recent advancements in computational chemistry have also provided new insights into the behavior of this compound at molecular levels. Molecular docking studies have revealed potential binding modes with key proteins involved in disease pathways, suggesting that this compound could serve as a template for designing more effective therapeutic agents. Additionally, machine learning algorithms are being employed to predict its pharmacokinetic properties, such as absorption and metabolism rates, which are crucial for determining its suitability as an oral or injectable medication.

Despite its potential, further research is needed to fully understand the mechanisms underlying its biological activity and to address any challenges related to scalability or toxicity. Collaborative efforts between chemists, biologists, and computational scientists will be essential to unlock the full potential of this compound and bring it closer to clinical application.

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